1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1249225-78-2
VCID: VC3381634
InChI: InChI=1S/C11H20N4O/c1-3-11-13-10(14-16-11)8-15-6-4-5-9(7-15)12-2/h9,12H,3-8H2,1-2H3
SMILES: CCC1=NC(=NO1)CN2CCCC(C2)NC
Molecular Formula: C11H20N4O
Molecular Weight: 224.3 g/mol

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine

CAS No.: 1249225-78-2

Cat. No.: VC3381634

Molecular Formula: C11H20N4O

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine - 1249225-78-2

Specification

CAS No. 1249225-78-2
Molecular Formula C11H20N4O
Molecular Weight 224.3 g/mol
IUPAC Name 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine
Standard InChI InChI=1S/C11H20N4O/c1-3-11-13-10(14-16-11)8-15-6-4-5-9(7-15)12-2/h9,12H,3-8H2,1-2H3
Standard InChI Key GRRSAHUQZCBOSI-UHFFFAOYSA-N
SMILES CCC1=NC(=NO1)CN2CCCC(C2)NC
Canonical SMILES CCC1=NC(=NO1)CN2CCCC(C2)NC

Introduction

Chemical Identity and Structure

Basic Identification

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine is characterized by several key identifiers that establish its chemical identity in scientific literature and databases.

ParameterValueSource
CAS Registry Number1249225-78-2
Molecular FormulaC₁₁H₂₀N₄O
Molecular Weight224.30 g/mol
SMILES CodeCNC1CN(CC2=NOC(CC)=N2)CCC1
MDL NumberMFCD16789026

The compound contains a 1,2,4-oxadiazole ring with an ethyl substituent at position 5, connected via a methylene bridge to a piperidine ring. The piperidine has an N-methylamine substituent at position 3, creating a molecule with multiple nitrogen-containing functional groups .

Structural Features

The structure of 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine consists of several key components that contribute to its chemical behavior:

  • A 1,2,4-oxadiazole ring - a five-membered heterocycle containing two nitrogen atoms and one oxygen atom

  • An ethyl group attached to position 5 of the oxadiazole ring

  • A methylene (CH₂) linker connecting the oxadiazole to the piperidine nitrogen

  • A piperidine ring - a six-membered heterocycle with one nitrogen atom

  • A methylamino group (-NHCH₃) at position 3 of the piperidine ring

This combination of heterocyclic rings and amine functionality suggests potential hydrogen bonding capabilities and a moderate degree of lipophilicity, properties often associated with biologically active compounds .

Physical and Chemical Properties

Computed Properties

While limited experimental data is available for this specific compound, computational approaches provide insights into its likely physicochemical properties. The following information helps characterize its potential behavior in biological systems and chemical reactions.

PropertyValueRelevance
Molecular Weight224.30 g/molIndicates a relatively small molecule with potential for good bioavailability
Hydrogen Bond DonorsLikely 1 (N-H from secondary amine)Important for solubility and binding to biological targets
Hydrogen Bond AcceptorsMultiple (N atoms from oxadiazole, piperidine, and amine)Contributes to potential intermolecular interactions
Rotatable BondsApproximately 6Suggests moderate conformational flexibility

The presence of both the lipophilic ethyl group and the hydrophilic amine functionality likely contributes to a balanced partition coefficient, potentially facilitating membrane permeability while maintaining sufficient water solubility .

Structural Comparison

The compound shares structural similarities with other oxadiazole derivatives that have been studied for various applications. When comparing to related compounds in the search results, several structural patterns emerge:

  • The 1,2,4-oxadiazole ring system appears in multiple compounds, indicating its importance as a pharmacophore

  • Methylene linkers between heterocycles are common structural features

  • Secondary amine functionalities occur frequently, suggesting their role in biological activity

For instance, the compound (3S)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine (CID 95979453) represents a more complex analog, featuring an additional methylpyrazole substituent .

Synthesis and Preparation

Purification Considerations

The purification of 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine likely involves standard techniques for basic nitrogen-containing compounds:

  • Column chromatography using silica gel and appropriate solvent systems

  • Potential conversion to salts (hydrochloride, etc.) for crystallization

  • Recrystallization from suitable organic solvents

The commercial availability of this compound indicates that purification protocols have been established to achieve acceptable purity for research purposes .

Applications and Research Significance

Research Context

The compound appears in multiple chemical supply catalogs, indicating its relevance to ongoing research. The listing of this compound in Ambeed's catalog under "Pharmaceutical Research" suggests its importance in drug discovery efforts .

Additionally, the compound's CAS number appears in European patent records, indicating potential proprietary applications or synthesis methods have been documented . This suggests the compound may have recognized utility in industrial or pharmaceutical research contexts.

Analytical Characterization

Identification Methods

Standard analytical techniques likely employed for the characterization of 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR for proton environments

    • ¹³C NMR for carbon environments

    • 2D techniques (COSY, HSQC, HMBC) for structural confirmation

  • Mass Spectrometry

    • Determination of exact mass

    • Fragmentation pattern analysis

  • Infrared Spectroscopy

    • Identification of functional groups

    • Confirmation of secondary amine N-H stretching

These analytical techniques provide complementary information for structural verification and purity assessment .

Structural Confirmation

The structural features of 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine would produce distinctive spectroscopic data:

  • In ¹H NMR:

    • Characteristic triplet and quartet pattern for the ethyl group

    • Distinctive chemical shifts for methylene protons adjacent to the oxadiazole

    • Complex multiplet patterns for the piperidine ring protons

    • Singlet for the N-methyl group

  • In mass spectrometry:

    • Molecular ion peak at m/z 224

    • Fragmentation patterns including cleavage at the methylene linker

These spectroscopic fingerprints would confirm the structure and provide quality control parameters for compound identification .

Related Compounds and Structural Analogs

Structural Variations

Several related compounds appear in the search results, highlighting structural modifications that expand our understanding of this chemical class:

  • 5-ethyl-1,2,4-oxadiazol-3-amine (CID 15209807) - a simpler analog containing just the oxadiazole core with an amine substituent

  • (3S)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine (CID 95979453) - a more complex derivative with an additional methylpyrazole moiety

  • 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE (CAS 852180-68-8) - an aromatic derivative containing a benzaldehyde group fused to the oxadiazole ring

These structural variations demonstrate the versatility of the oxadiazole scaffold and its compatibility with various functional groups, potentially providing structure-activity relationship insights.

Comparative Physical Properties

The table below compares key physical properties of 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amineC₁₁H₂₀N₄O224.301249225-78-2
(3S)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amineC₁₆H₂₆N₆O318.4295979453 (PubChem CID)
5-ethyl-1,2,4-oxadiazol-3-amineC₄H₇N₃O113.1215209807 (PubChem CID)

This comparison illustrates how structural modifications affect fundamental physical properties, which in turn influence the compounds' behavior in biological systems and chemical reactions.

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